molecular formula C9H6Br2O B162297 2,5-Dibromo-2,3-dihydro-1H-inden-1-one CAS No. 127425-72-3

2,5-Dibromo-2,3-dihydro-1H-inden-1-one

Cat. No. B162297
CAS RN: 127425-72-3
M. Wt: 289.95 g/mol
InChI Key: RZDQRKLWYPCSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dibromo-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Br2O . It is a derivative of 1H-Inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring .


Synthesis Analysis

The synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, including “2,5-Dibromo-2,3-dihydro-1H-inden-1-one”, has been described in the literature . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be satisfactory in terms of time and synthetic performance .


Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-2,3-dihydro-1H-inden-1-one” can be represented by the IUPAC Standard InChI: InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Electronically Intercommunicating Iron Centers

The study by Hildebrandt, Schaarschmidt, and Lang (2011) explores the synthesis of electronically intercommunicating compounds using a precursor closely related to 2,5-Dibromo-2,3-dihydro-1H-inden-1-one. Their research on novel diferrocenyl-1-phenyl-1H-pyrrole derivatives highlights the importance of such structures in understanding electron delocalization and electrochemical properties, offering insights into the development of advanced materials with potential applications in electronics and catalysis (Hildebrandt et al., 2011).

Decarbonylative Cycloaddition in Organic Synthesis

Hu, Wang, Ma, Wang, and Liu (2022) have demonstrated the application of 2,3-dihydro-1H-inden-1-one derivatives in organic synthesis through decarbonylative cycloaddition, facilitated by rhodium (I) catalysis. This process exemplifies the compound's role in forming complex molecular architectures, underscoring its value in synthetic organic chemistry (Hu et al., 2022).

Structural and Dynamic Features Study

Research by Dreier, Bergander, Wegelius, Fröhlich, and Erker (2001) on bis[2-(2-furyl)indenyl]zirconium derivatives, starting from 2-indanone, reveals the structural and dynamic properties of these compounds. Their findings contribute to a deeper understanding of conformational isomerism and its impact on the chemical reactivity and stability of metal-organic frameworks, with potential implications for material science and catalysis (Dreier et al., 2001).

Synthesis and Biological Activity

El‐Sheshtawy and Baker (2014) have synthesized derivatives of 2-phenyl-1H-indene-1-one and investigated their antibacterial activities. Their work showcases the potential of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one derivatives in medicinal chemistry, particularly in the development of new antibacterial agents (El‐Sheshtawy & Baker, 2014).

Charge Density Analysis for Molecular Interactions

Pavan, Pal, Nagarajan, and Row (2014) conducted a charge density analysis on 2,2-dibromo-2,3-dihydroinden-1-one to study its halogen bonding interactions. Their research provides valuable information on the nature and strength of halogen bonds, contributing to the design of new molecular assemblies and enhancing our understanding of molecular interactions (Pavan et al., 2014).

Future Directions

The future directions for “2,5-Dibromo-2,3-dihydro-1H-inden-1-one” could involve further exploration of its pharmacological properties, given that compounds containing a 2,3-dihydro-1H-inden-1-one structure have shown a range of activities like anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease . Additionally, the development of new synthetic organic compounds could help overcome the resistance of microbes to current antimicrobials .

properties

IUPAC Name

2,5-dibromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDQRKLWYPCSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628825
Record name 2,5-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-2,3-dihydro-1H-inden-1-one

CAS RN

127425-72-3
Record name 2,5-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.